Enhanced Lipophilicity Profile
The calculated partition coefficient (LogP) for 2,4-dimethyl-1,3-benzoxazole-6-carboxylic acid is 1.83 (predicted by ChemDraw) , which is significantly higher than that of the unsubstituted 1,3-benzoxazole-6-carboxylic acid (LogP = 1.466) [1] and the 2-methyl analog (LogP = 1.7) . This increase in lipophilicity, driven by the additional methyl group at position 4, is predicted to enhance membrane permeability and oral absorption in drug development contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.83 (calculated) |
| Comparator Or Baseline | 1,3-Benzoxazole-6-carboxylic acid: LogP = 1.466; 2-Methyl-1,3-benzoxazole-6-carboxylic acid: LogP = 1.7 |
| Quantified Difference | ΔLogP = +0.364 vs. unsubstituted; +0.13 vs. 2-methyl |
| Conditions | Calculated LogP values (ChemDraw prediction for target; experimental/predicted values from vendor data for comparators) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability and oral bioavailability, making this compound a more favorable starting point for developing orally available drug candidates compared to less lipophilic analogs.
- [1] Chembase. 1,3-benzoxazole-6-carboxylic acid. MDL MFCD09954949. Available at: https://www.chembase.cn. View Source
